molecular formula C28H28N6O3S2 B11649272 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11649272
M. Wt: 560.7 g/mol
InChI Key: DMPYZNWOSDTORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzothiazole moiety, ethoxy groups, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole moiety, which is then functionalized with ethoxy groups. The triazine core is synthesized separately and then coupled with the benzothiazole derivative under controlled conditions. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress of the reactions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-ethoxy-1,3-benzothiazol-2-yl)urea: A related compound with similar structural features but different functional groups.

    ETHYL ((6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO)(OXO)ACETATE: Another compound with a benzothiazole moiety and ethoxy groups, but with different reactivity and applications.

    2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N’-{1-[3-(1H-TETRAAZOL-1-YL)PHENYL]ETHYLIDENE}ACETOHYDRAZIDE:

Uniqueness

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a benzothiazole moiety, ethoxy groups, and a triazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H28N6O3S2

Molecular Weight

560.7 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H28N6O3S2/c1-4-35-20-11-7-18(8-12-20)29-25-32-26(30-19-9-13-21(14-10-19)36-5-2)34-27(33-25)39-28-31-23-16-15-22(37-6-3)17-24(23)38-28/h7-17H,4-6H2,1-3H3,(H2,29,30,32,33,34)

InChI Key

DMPYZNWOSDTORA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=C(S3)C=C(C=C4)OCC)NC5=CC=C(C=C5)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.